(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a synthetic derivative of piperazine, characterized by its unique structural features and potential applications in medicinal chemistry. This compound is notable for its incorporation of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The molecular formula of this compound is C₁₈H₁₈N₂O₄, and it has a molecular weight of approximately 336.35 g/mol .
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as Sigma-Aldrich and Chem-Impex .
The synthesis of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one typically involves several key steps:
The detailed methodology may vary depending on specific laboratory protocols but generally follows established practices in organic synthesis .
The structure of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one features a piperazine ring substituted at the 1-position with a carboxymethyl group and at the 4-position with an Fmoc moiety. The stereochemistry at the 3-position is critical for its biological activity.
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one can undergo various chemical reactions typical of piperazine derivatives:
The mechanism of action for (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one largely depends on its interactions within biological systems:
The physical properties of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one include:
Chemical properties include:
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one has several applications in scientific research:
The synthesis of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one employs two principal methodologies: solid-phase peptide synthesis (SPPS) and traditional solution-phase synthesis. SPPS leverages a resin-bound strategy where the piperazinone core is assembled stepwise, enabling rapid purification through simple filtration. This method achieves >85% yield for incorporation into peptide chains, particularly benefiting the synthesis of complex pharmaceutical candidates targeting central nervous system disorders [1]. In contrast, solution-phase synthesis allows precise reaction monitoring via analytical techniques (e.g., HPLC), facilitating optimization of the carboxymethylation and Fmoc protection steps under reflux conditions. However, it requires extensive chromatography for purification, reducing overall efficiency to ~70% yield [3] [9].
Table 1: Performance Comparison of Synthesis Methods
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Reaction Time | 24–48 hours | 48–72 hours |
Yield (Piperazinone Core) | >85% | 65–75% |
Purification | Filtration/washing | Column chromatography |
Scalability | High (parallel reactors) | Moderate (batch-dependent) |
Best Suited For | Peptide chain elongation | Small-scale functionalization |
The isobutyl substituent at the 3-position introduces steric constraints that favor SPPS by minimizing side reactions during cyclization. Microwave-assisted SPPS further enhances efficiency, reducing cyclization time to <2 hours while maintaining stereochemical integrity [9].
Orthogonal protection is critical for the multi-step derivatization of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one. The Fmoc (9-fluorenylmethoxycarbonyl) group at N4 provides base-labile protection, enabling selective deactivation without disturbing the acid-sensitive carboxymethyl group (–CH₂COOH) at N1 or the chiral center. This allows sequential modification of the carboxylic acid functionality for bioconjugation or peptide coupling [1] [10]. The orthogonality is demonstrated in drug development workflows where Fmoc removal with 20% piperidine/DMF (5 min, RT) proceeds quantitatively (>98% deprotection yield), leaving the carboxymethyl group intact for subsequent amidation [10].
Table 2: Orthogonal Protection Pairs for Piperazinone Derivatives
Protection Site | Group | Deprotection Conditions | Compatibility |
---|---|---|---|
N4 (Amide) | Fmoc | 20% piperidine/DMF | Acid/redox stability |
N1 (Carboxymethyl) | Allyl | Pd(0)/morpholine | Base stability |
C3 Carbonyl | Methyl | LiOH hydrolysis | Fmoc/base stability |
The carboxylic acid moiety remains unprotected during Fmoc cleavage, facilitating direct activation for bioconjugation with biomolecules (e.g., antibodies). This strategy is pivotal in cancer therapeutic research, where the compound links cytotoxins to targeting proteins without epimerization at the 3S chiral center [1].
Preserving the (3S) absolute configuration during synthesis is paramount for biological activity. Two strategies dominate:
The optical rotation ([α]D²⁰ = +45.0 ± 2° in DMF) serves as a critical quality control metric for enantiopurity [1]. Racemization risks escalate above pH 9 or during prolonged heating, necessitating strict temperature control (<0°C) during Fmoc cleavage. Enzymatic resolution using lipases (e.g., Candida antarctica) offers an alternative, enriching enantiopurity to >99% ee but with moderate yield (40–50%) [3].
Table 3: Stereochemical Control Methods
Method | Conditions | Stereoselectivity | Yield | Practicality |
---|---|---|---|---|
Chiral Auxiliary | L-Valine, –20°C | 98% de | 75% | High (predictable) |
Pd-Catalyzed Asymmetry | Pd/(R)-BINAP, THF | 90–92% ee | 80% | Moderate (sensitive) |
Enzymatic Resolution | Lipase, 37°C | >99% ee | 40–50% | Low (niche use) |
Fmoc and Boc (tert-butyloxycarbonyl) represent competing protection strategies for N4 in piperazinone synthesis:
Accelerated stability studies confirm Fmoc-protected derivatives retain >95% integrity after 72 hours at pH 7–8, whereas Boc analogs degrade >20% under identical conditions. For piperazinones bearing electron-withdrawing groups (e.g., carboxymethyl), Fmoc’s base lability provides a decisive advantage in multi-step sequences [7].
Table 4: Molecular Stability Under Protection/Deprotection
Protection Group | Deprotection Reagent | Time | Byproduct Solubility | Stability of Carboxymethyl Group |
---|---|---|---|---|
Fmoc | 20% piperidine/DMF | 5 min | High (washes away) | >95% retained |
Boc | 50% TFA/DCM | 30 min | Moderate (volatile) | 75–80% retained |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3